Cas no 79837-02-8 (3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine)

3-(2-Methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine is a benzimidazole derivative with a propylamine side chain, offering versatile reactivity for synthetic applications. Its structure combines a benzimidazole core, known for stability and aromatic character, with an aliphatic amine group, enhancing solubility and functionalization potential. This compound is particularly useful in pharmaceutical and materials chemistry, serving as an intermediate for heterocyclic scaffolds or ligand synthesis. The 2-methyl substitution on the benzimidazole ring improves steric control in reactions, while the primary amine enables further derivatization. Suitable for nucleophilic substitutions or coordination chemistry, it provides a balance of reactivity and stability for specialized organic synthesis.
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine structure
79837-02-8 structure
Product Name:3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine
CAS No:79837-02-8
MF:C11H15N3
MW:189.256901979446
MDL:MFCD06803456
CID:556502
PubChem ID:4379478
Update Time:2025-11-02

3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1H-Benzimidazole-1-propanamine
    • 1H-Benzimidazole-1-propanamine,2-methyl-(9CI)
    • 1H-Benzimidazole-1-propanamine,2-methyl-
    • 3-(2-methylbenzimidazol-1-yl)propan-1-amine
    • 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine
    • F2169-0193
    • 79837-02-8
    • EN300-22475
    • Z147642868
    • AKOS000122902
    • VS-0271
    • DTXSID30402614
    • MFCD06803456
    • CHEMBL4563879
    • SCHEMBL11062185
    • 3-(2-methyl-1H-benzimidazol-1-yl)propan-1-amine
    • MEULDBLUXYRLCE-UHFFFAOYSA-N
    • MDL: MFCD06803456
    • Inchi: 1S/C11H15N3/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12/h2-3,5-6H,4,7-8,12H2,1H3
    • InChI Key: MEULDBLUXYRLCE-UHFFFAOYSA-N
    • SMILES: N1(C(C)=NC2C=CC=CC1=2)CCCN

Computed Properties

  • Exact Mass: 189.127
  • Monoisotopic Mass: 189.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8A^2
  • XLogP3: 1.2

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Additional information on 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine

Comprehensive Overview of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS No. 79837-02-8)

3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS No. 79837-02-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, featuring a benzimidazole core linked to an amine-functionalized propyl chain, is widely studied for its potential applications in drug development and molecular biology. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules with therapeutic properties.

The molecular structure of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine includes a 2-methylbenzimidazole moiety, which is known for its bioactivity and stability. This structural feature makes the compound a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of the amine group further enhances its reactivity, allowing for diverse chemical modifications. Such characteristics have led to its exploration in areas like enzyme inhibition, receptor modulation, and even as a potential candidate for novel drug formulations.

Recent advancements in AI-driven drug discovery have highlighted the importance of compounds like 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine. Computational models frequently predict its derivatives as promising candidates for targeting specific biological pathways. This aligns with the growing trend of using machine learning to identify and optimize small molecules for therapeutic use. As a result, the demand for high-purity samples of this compound has increased, particularly in academic and industrial research settings.

In addition to its pharmaceutical applications, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine is also investigated for its potential in material science. Its unique electronic properties make it a candidate for developing organic semiconductors or fluorescent markers. Researchers are exploring its utility in creating advanced materials for sensors, optoelectronic devices, and even nanotechnology applications. This versatility underscores the compound's significance across multiple scientific disciplines.

The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine typically involves multi-step organic reactions, starting from commercially available precursors. Key steps often include the formation of the benzimidazole ring followed by functionalization with the propylamine side chain. Optimization of these synthetic routes is a hot topic in organic chemistry, as it directly impacts the compound's yield, purity, and scalability. Many researchers are now focusing on greener synthetic methods to reduce environmental impact, reflecting the broader shift toward sustainable chemistry.

From a commercial perspective, the market for 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine is expanding, driven by its growing applications in research and development. Suppliers and manufacturers are increasingly offering custom synthesis services to meet the specific needs of clients. Quality control, including rigorous analytical testing (e.g., HPLC, NMR), is critical to ensure the compound meets the required standards for research use. This focus on quality aligns with the broader demand for reliable and well-characterized chemical reagents in the scientific community.

In conclusion, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-amine (CAS No. 79837-02-8) is a compound of significant scientific and commercial interest. Its unique structural features and versatile applications make it a valuable tool in pharmaceutical research, material science, and beyond. As advancements in AI and sustainable chemistry continue to evolve, the role of this compound is likely to expand, offering new opportunities for innovation and discovery.

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